molecular formula C51H77N15O21 B12408631 Tau Peptide (512-525) amide

Tau Peptide (512-525) amide

Cat. No.: B12408631
M. Wt: 1236.2 g/mol
InChI Key: HIDFSXUHXQELBQ-VJHWVVLPSA-N
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Description

Tau Peptide (512-525) amide is a polypeptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2, is often used in research to study protein interactions, functional analysis, and epitope screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tau Peptide (512-525) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized for purity and scalability, ensuring the peptide meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Tau Peptide (512-525) amide can undergo various chemical reactions, including:

    Oxidation: Involving agents like hydrogen peroxide or iodine.

    Reduction: Using reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Typically involving nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: DTT in a buffered solution at pH 7-8.

    Substitution: Nucleophiles like thiols or amines in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Tau Peptide (512-525) amide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Tau Peptide (512-525) amide exerts its effects by interacting with other proteins and cellular components. It is involved in the stabilization of microtubules, which are essential for maintaining cell structure and function. The peptide can also influence the aggregation of tau protein, a process implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Tau Peptide (255-314): Another tau-derived peptide used in research.

    Acetyl-Tau Peptide (244-274): A modified tau peptide with acetylation.

    (Ser(PO3H2)396,404)-Tau Peptide (379-408): A phosphorylated tau peptide.

Uniqueness

Tau Peptide (512-525) amide is unique due to its specific sequence and its role in studying the aggregation and interaction of tau protein. It provides insights into the molecular mechanisms underlying tauopathies and aids in the development of therapeutic strategies .

Properties

Molecular Formula

C51H77N15O21

Molecular Weight

1236.2 g/mol

IUPAC Name

(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1

InChI Key

HIDFSXUHXQELBQ-VJHWVVLPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O

Origin of Product

United States

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